molecular formula C16H23ClN2O4S B5094210 3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propylbenzenesulfonamide

3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propylbenzenesulfonamide

Cat. No.: B5094210
M. Wt: 374.9 g/mol
InChI Key: FSRAUVBCOUCMBE-UHFFFAOYSA-N
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Description

3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propylbenzenesulfonamide is a complex organic compound with a variety of applications in scientific research and industry. This compound features a sulfonamide group, a piperidine ring, and a chlorinated benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The piperidine ring is then attached through a series of nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are commonly used to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-isopropylbenzenesulfonamide
  • 3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propylbenzenesulfonamide offers unique properties due to the presence of the propyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-2-8-18-24(21,22)13-6-7-15(14(17)11-13)23-12-16(20)19-9-4-3-5-10-19/h6-7,11,18H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRAUVBCOUCMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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